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Introduction
Biotin-labeled ribonucleoside triphosphates (rUTPs) are versatile tools in molecular biology,

offering a robust and non-radioactive method for the labeling and subsequent detection of RNA

molecules. The high-affinity interaction between biotin and streptavidin (or avidin) forms the

basis of various detection and purification techniques. This document provides detailed

application notes and protocols for the use of biotin-labeled rUTP in a range of research

applications, from nucleic acid hybridization to the study of RNA-protein interactions.

Key Applications
Biotin-labeled rUTP can be incorporated into RNA transcripts enzymatically during in vitro

transcription using RNA polymerases such as T7, SP6, or T3.[1][2] This results in randomly

labeled, full-length RNA probes that can be used in a variety of applications, including:

Northern Blotting: Detection and quantification of specific RNA transcripts in a complex

sample.[1][3][4]
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In Situ Hybridization (ISH): Visualization of the spatial distribution of specific mRNAs within

cells and tissues.[1][5][6]

RNA Pull-Down Assays: Identification and isolation of RNA-binding proteins (RBPs).[1][7][8]

Microarrays: High-throughput analysis of gene expression.[1]

RNase Protection Assays: Quantification and mapping of RNA transcripts.[2]

Data Presentation
Table 1: In Vitro Transcription Reaction for Biotin-
Labeled RNA Probe Synthesis

Component Volume (µL) Final Concentration

10x Transcription Buffer 2 1x

Biotin RNA Labeling Mix 2 -

Linearized Template DNA (0.5-

1 µg/µL)
1 0.5-1 µg

RNase-free Water to 18 -

T7, SP6, or T3 RNA

Polymerase (20 U/µL)
2 40 U

Total Volume 20

Note: The Biotin RNA Labeling Mix typically contains ATP, CTP, GTP, UTP, and Biotin-16-UTP.

The ratio of UTP to Biotin-16-UTP can be optimized for specific applications, but a common

ratio is 2:1 or 1:1.[2] A standard reaction can yield approximately 10 µg of biotin-labeled RNA

from 1 µg of a 1 kb template DNA.[2]

Table 2: Recommended Biotinylated Probe
Concentrations for Hybridization Techniques
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Application
Recommended Probe
Concentration

Reference

Northern Blotting 0.1-1.0 nM [1]

In Situ Hybridization 100-500 ng/mL [5]

Experimental Protocols
Protocol 1: In Vitro Transcription for Biotin-Labeled RNA
Probe Synthesis
This protocol describes the synthesis of biotin-labeled RNA probes using in vitro transcription.

Materials:

Linearized template DNA (plasmid or PCR product with a T7, SP6, or T3 promoter)

Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and Biotin-rUTP)

T7, SP6, or T3 RNA Polymerase

10x Transcription Buffer

RNase-free water

RNase-free DNase I

0.2 M EDTA, pH 8.0

Procedure:

Thaw all components on ice.

Assemble the following reaction mixture at room temperature in a nuclease-free

microcentrifuge tube, adding components in the order listed to prevent DNA precipitation by

spermidine in the transcription buffer:[9]

RNase-free water (to a final volume of 20 µL)
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10x Transcription Buffer (2 µL)

Biotin RNA Labeling Mix (2 µL)

Linearized Template DNA (1 µg in X µL)

RNA Polymerase (2 µL)

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

Incubate the reaction at 37°C for 2 hours.[2] Longer incubation times do not typically

increase the yield.[2]

(Optional) To remove the DNA template, add 2 µL of RNase-free DNase I and incubate for 15

minutes at 37°C. This step is crucial for applications like RNase protection assays.[2]

Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.

The biotin-labeled RNA probe can be used directly or purified by ethanol precipitation or spin

column chromatography.[8]

Analyze the quality and quantity of the transcript by non-denaturing agarose gel

electrophoresis and ethidium bromide staining.[2]

Protocol 2: RNA Pull-Down Assay
This protocol outlines the use of biotin-labeled RNA to identify and isolate interacting proteins

from a cell lysate.

Materials:

Biotin-labeled RNA probe

HeLa nuclear extract (or other cell lysate)

Streptavidin-coated magnetic beads or agarose resin

RNA structure buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl2)
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RIP buffer (150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP40, 1 mM PMSF, and

protease inhibitors)

Wash buffer (e.g., RIP buffer)

SDS-PAGE loading buffer

Procedure:

RNA Folding:

Take 3 µg of biotinylated RNA, heat to 90°C for 2 minutes, and then place on ice for 2

minutes.[7]

Add RNA structure buffer and allow the RNA to fold at room temperature for 20 minutes.[7]

Binding Reaction:

Mix the folded biotinylated RNA with 1 mg of HeLa nuclear extract in RIP buffer.[7]

Incubate the mixture at room temperature for 1 hour with gentle rotation.[7]

Capture of RNA-Protein Complexes:

Add 60 µL of pre-washed streptavidin-coated beads to each binding reaction.[7]

Incubate at room temperature for another hour with gentle rotation.[7]

Washing:

Pellet the beads by centrifugation or using a magnetic stand.

Wash the beads five times with ice-cold wash buffer to remove non-specific binding

proteins.[7]

Elution and Analysis:

Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the

protein-RNA complexes.
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Analyze the retrieved proteins by SDS-PAGE followed by Western blotting or mass

spectrometry.[7]

Protocol 3: In Situ Hybridization (ISH)
This protocol provides a general workflow for detecting specific mRNA transcripts in tissue

sections using a biotin-labeled probe.

Materials:

Formalin-fixed, paraffin-embedded tissue sections on slides

Xylene

Ethanol series (100%, 95%, 70%)

DEPC-treated water

Phosphate-buffered saline (PBS)

Proteinase K

Hybridization buffer

Biotin-labeled RNA probe

Stringent wash buffers (e.g., SSC buffers)

Blocking solution (e.g., 3% BSA in PBS)

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate

Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

Counterstain (e.g., Nuclear Fast Red)

Mounting medium

Procedure:
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Deparaffinization and Rehydration:

Immerse slides in xylene to remove paraffin.[5]

Rehydrate the tissue sections through a graded series of ethanol washes and finally in

DEPC-treated water.[5]

Permeabilization:

Incubate slides with Proteinase K solution to improve probe accessibility. The

concentration and incubation time should be optimized for the specific tissue type.[5]

Prehybridization:

Incubate the slides in hybridization buffer without the probe for 1-2 hours at the

hybridization temperature to block non-specific binding sites.[5]

Hybridization:

Dilute the biotin-labeled probe in hybridization buffer.

Denature the probe by heating at 95°C for 5 minutes, followed by immediate cooling on

ice.[5]

Apply the probe solution to the tissue section, cover with a coverslip, and incubate

overnight in a humidified chamber at the appropriate hybridization temperature.[5]

Post-Hybridization Washes:

Perform a series of washes with stringent buffers to remove unbound and non-specifically

bound probes.[5]

Detection:

Incubate the slides in a blocking solution.

Incubate with a streptavidin-enzyme conjugate (e.g., Streptavidin-AP).[5]
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Wash to remove the unbound conjugate.

Visualization:

Incubate the slides with a chromogenic substrate until the desired color intensity is

reached.[5]

Stop the reaction by rinsing with water.

Counterstain the nuclei if desired.

Dehydrate the slides and mount with a coverslip.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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